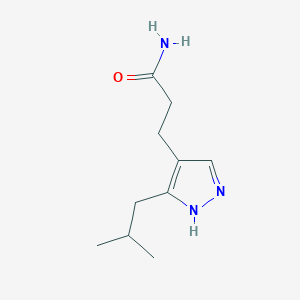
9-Fluoro-11beta,16alpha,17,21-tetrahydroxypregna-1,4-diene-3,20-dione mono(hydrogen succinate)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-Fluoro-11beta,16alpha,17,21-tetrahydroxypregna-1,4-diene-3,20-dione mono(hydrogen succinate) is a synthetic corticosteroid with potent anti-inflammatory properties. It is a derivative of prednisolone and is used in various medical applications, particularly in the treatment of inflammatory and autoimmune conditions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-Fluoro-11beta,16alpha,17,21-tetrahydroxypregna-1,4-diene-3,20-dione mono(hydrogen succinate) involves multiple steps, starting from prednisolone. The key steps include fluorination at the 9-position, hydroxylation at the 16alpha and 17 positions, and the introduction of the succinate group. The reaction conditions typically involve the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) and hydroxylating agents like osmium tetroxide.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors with precise control over temperature, pressure, and pH. The process involves the use of high-purity reagents and solvents to ensure the quality and yield of the final product. The purification steps often include crystallization and chromatography to remove impurities.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone groups to hydroxyl groups, altering the compound’s activity.
Substitution: Halogenation and other substitution reactions can modify the fluorine atom or other functional groups, potentially changing the compound’s properties.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents like chlorine or bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of 9-Fluoro-11beta,16alpha,17,21-tetrahydroxypregna-1,4-diene-3,20-dione carboxylic acid.
Reduction: Formation of 9-Fluoro-11beta,16alpha,17,21-tetrahydroxypregna-1,4-diene-3,20-diol.
Substitution: Formation of various halogenated derivatives.
科学的研究の応用
9-Fluoro-11beta,16alpha,17,21-tetrahydroxypregna-1,4-diene-3,20-dione mono(hydrogen succinate) is widely used in scientific research due to its anti-inflammatory and immunosuppressive properties. It is used in:
Chemistry: As a reference standard in analytical chemistry for the development of new corticosteroids.
Biology: To study the effects of corticosteroids on cellular processes and gene expression.
Medicine: In the development of new treatments for inflammatory and autoimmune diseases.
Industry: In the formulation of pharmaceutical products and as a quality control standard.
作用機序
The compound exerts its effects by binding to glucocorticoid receptors in the cytoplasm, forming a receptor-ligand complex. This complex translocates to the nucleus, where it binds to glucocorticoid response elements in the DNA, modulating the transcription of target genes. The result is the suppression of pro-inflammatory cytokines and the promotion of anti-inflammatory proteins. The molecular targets include various transcription factors and signaling pathways involved in inflammation and immune response.
類似化合物との比較
Similar Compounds
Prednisolone: A corticosteroid with similar anti-inflammatory properties but without the fluorine atom at the 9-position.
Dexamethasone: Another potent corticosteroid with a different substitution pattern, leading to different pharmacokinetic properties.
Betamethasone: Similar to dexamethasone but with a different stereochemistry at the 16-position.
Uniqueness
9-Fluoro-11beta,16alpha,17,21-tetrahydroxypregna-1,4-diene-3,20-dione mono(hydrogen succinate) is unique due to the presence of the fluorine atom at the 9-position, which enhances its anti-inflammatory activity and alters its pharmacokinetic profile. The succinate group also improves its solubility and stability, making it suitable for various pharmaceutical formulations.
特性
CAS番号 |
29593-56-4 |
|---|---|
分子式 |
C25H33FO10 |
分子量 |
512.5 g/mol |
IUPAC名 |
butanedioic acid;(8S,9R,10S,11S,13S,14S,16R,17S)-9-fluoro-11,16,17-trihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C21H27FO6.C4H6O4/c1-18-6-5-12(24)7-11(18)3-4-13-14-8-15(25)21(28,17(27)10-23)19(14,2)9-16(26)20(13,18)22;5-3(6)1-2-4(7)8/h5-7,13-16,23,25-26,28H,3-4,8-10H2,1-2H3;1-2H2,(H,5,6)(H,7,8)/t13-,14-,15+,16-,18-,19-,20-,21-;/m0./s1 |
InChIキー |
UDUWAHZDSDSVJQ-FFALKRFOSA-N |
異性体SMILES |
C[C@]12C[C@@H]([C@]3([C@H]([C@@H]1C[C@H]([C@@]2(C(=O)CO)O)O)CCC4=CC(=O)C=C[C@@]43C)F)O.C(CC(=O)O)C(=O)O |
正規SMILES |
CC12CC(C3(C(C1CC(C2(C(=O)CO)O)O)CCC4=CC(=O)C=CC43C)F)O.C(CC(=O)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-Cyano-5H-dibenzo[b,d]thiophenium triflate](/img/structure/B13426319.png)
![2-(Difluoromethyl)-5-fluoro-6-methoxy-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13426323.png)
![2-Hydroxy-5-[1-(4-hydroxyphenyl)-1-methylethyl]benzenemethanol](/img/structure/B13426325.png)
![4-[(4-Chloro-3-fluorophenyl)amino]-6-nitroquinazolin-7-ol](/img/structure/B13426331.png)

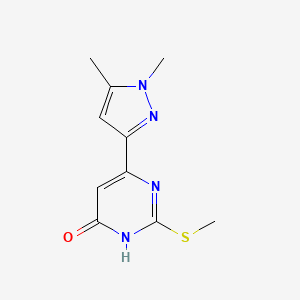
![[3-Fluoro-2-methoxy-4-(trifluoromethyl)phenyl]methanol](/img/structure/B13426371.png)

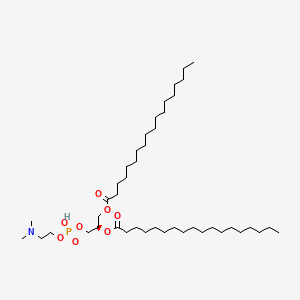
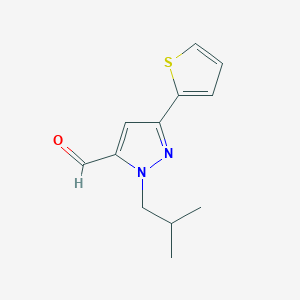
![(Z)-4-oxo-4-[[9-[(2,2,2-trifluoroacetyl)amino]-9H-fluoren-2-yl]amino]but-2-enoic acid](/img/structure/B13426393.png)
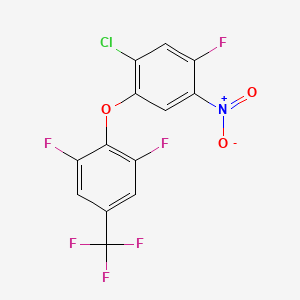
![(E)-but-2-enedioic acid;5-fluoro-2-[4-[7-[[4-(methanesulfonamido)cyclohexyl]methyl]-2,7-diazaspiro[3.5]nonan-2-yl]pyrimidin-5-yl]oxy-N,N-di(propan-2-yl)benzamide](/img/structure/B13426403.png)
